molecular formula C19H20N4O2 B7717800 N-(2-ethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2-ethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7717800
M. Wt: 336.4 g/mol
InChI Key: IDXHKYHAWGWRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in a range of fields. In

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to act on various targets in the body, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, which can lead to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high potency. This compound has been shown to have activity at low concentrations, which can be advantageous in experimental settings. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-ethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, this compound could be used as a starting point for the development of new drugs with improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been achieved using various methods. One of the most commonly used methods involves the reaction between 2-ethylphenylamine and 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of butanoyl chloride. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(2-ethylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in a range of fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been studied for its potential as a chemotherapeutic agent. In drug discovery, this compound has been used as a starting point for the development of new drugs.

properties

IUPAC Name

N-(2-ethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-14-7-3-4-9-16(14)21-17(24)10-5-11-18-22-19(23-25-18)15-8-6-12-20-13-15/h3-4,6-9,12-13H,2,5,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXHKYHAWGWRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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